molecular formula C17H24N4O2S B2900443 3-methoxy-1-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 1209149-02-9

3-methoxy-1-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2900443
CAS No.: 1209149-02-9
M. Wt: 348.47
InChI Key: CBXHOSOYJGRUFV-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound with a complex structure that includes a pyrazole ring, a piperidine ring, and a thiophene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxy and Methyl Groups: Methoxylation and methylation can be achieved using appropriate alkylating agents such as methyl iodide in the presence of a base.

    Synthesis of the Piperidine Ring: The piperidine ring can be constructed via cyclization reactions involving amines and appropriate carbonyl compounds.

    Attachment of the Thiophene Moiety: The thiophene group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or a thiophene stannane.

    Final Coupling to Form the Target Compound: The final step involves coupling the pyrazole, piperidine, and thiophene intermediates using amide bond formation techniques, such as using carbodiimides (e.g., EDCI) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiophene moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases or catalysts.

Major Products

    Oxidation: Oxidized derivatives of the methoxy and thiophene groups.

    Reduction: Reduced forms of the carboxamide group, potentially leading to amines or alcohols.

    Substitution: Substituted derivatives at the piperidine ring, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.

Medicine

In medicinal chemistry, 3-methoxy-1-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide could be investigated for its pharmacological properties. It may exhibit activity against specific diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The pyrazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-phenyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the methoxy and thiophene groups.

    3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: Similar but without the piperidine and thiophene moieties.

    N-(4-piperidinylmethyl)-1H-pyrazole-4-carboxamide: Similar but lacks the methoxy and thiophene groups.

Uniqueness

The uniqueness of 3-methoxy-1-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy, methyl, piperidine, and thiophene groups allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-20-12-15(17(19-20)23-2)16(22)18-10-13-5-7-21(8-6-13)11-14-4-3-9-24-14/h3-4,9,12-13H,5-8,10-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXHOSOYJGRUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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